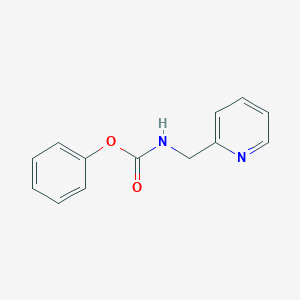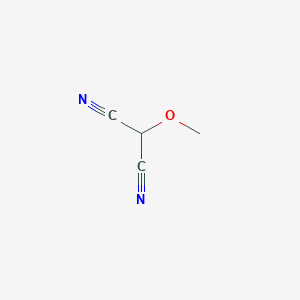
2-Methoxymalononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxymalononitrile is an organic compound with the molecular formula C4H5NO2 It is a nitrile derivative, characterized by the presence of a methoxy group attached to a propanedinitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
2-Methoxymalononitrile can be synthesized through several methods. One common approach involves the reaction of methoxyacetonitrile with a suitable nitrile source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, methoxypropanedinitrile is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
2-Methoxymalononitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction typically occurs under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent such as ether or tetrahydrofuran (THF).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents). The reaction conditions vary depending on the specific substitution being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of methoxypropanedinitrile may yield methoxypropanoic acid, while reduction may produce methoxypropanamine. Substitution reactions can lead to a variety of derivatives, depending on the substituent introduced.
科学的研究の応用
2-Methoxymalononitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: this compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism by which methoxypropanedinitrile exerts its effects depends on the specific context in which it is used. In chemical reactions, its reactivity is influenced by the presence of the methoxy and nitrile groups, which can participate in various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions.
類似化合物との比較
2-Methoxymalononitrile can be compared with other nitrile derivatives, such as:
Propanedinitrile: Lacks the methoxy group, resulting in different reactivity and applications.
Methoxyacetonitrile: Has a similar structure but with a different carbon chain length, leading to variations in chemical properties and uses.
The uniqueness of methoxypropanedinitrile lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
特性
分子式 |
C4H4N2O |
|---|---|
分子量 |
96.09 g/mol |
IUPAC名 |
2-methoxypropanedinitrile |
InChI |
InChI=1S/C4H4N2O/c1-7-4(2-5)3-6/h4H,1H3 |
InChIキー |
ZJNQQOAZEUCYPZ-UHFFFAOYSA-N |
正規SMILES |
COC(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


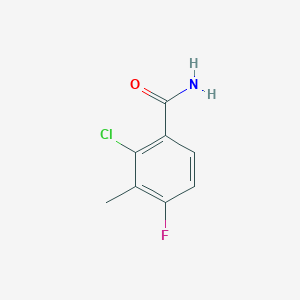
![Ethyl 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoate](/img/structure/B8566190.png)
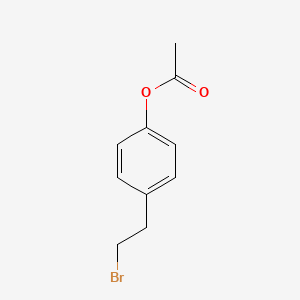

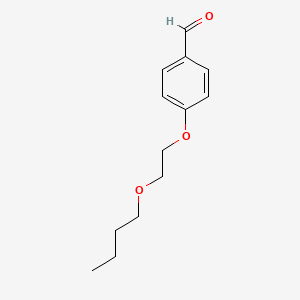
![5-[(4-methylpyridin-2-yl)amino]pentanoic Acid](/img/structure/B8566213.png)
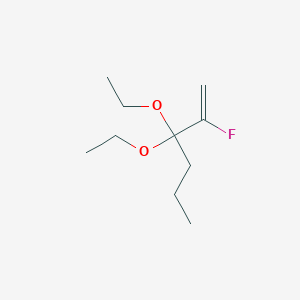
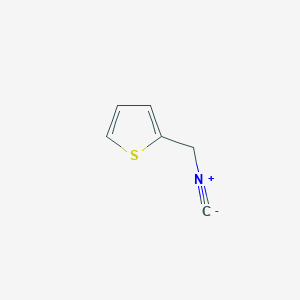
![2-[2-(Bromomethyl)phenyl]naphthalene](/img/structure/B8566245.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2(1H)-one](/img/structure/B8566250.png)


